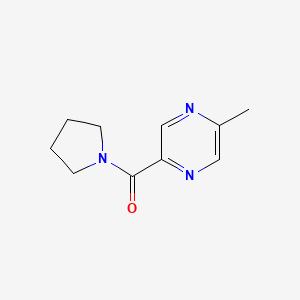

2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine is a heterocyclic compound . It is a derivative of pyrazine, a nitrogen-containing heterocycle . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of this compound could involve the use of the pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidine ring and a pyrazine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis

This compound has a molecular weight of 191.23 .Scientific Research Applications

Pyrazine Formation in Non-enzymic Browning Reactions

Pyrazines, including derivatives like 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine, are formed during the non-enzymic browning reactions in food chemistry. They are significant in contributing to the odor properties of the reaction products. This process, studied through gas chromatography-mass spectrometry, elucidates the chemical behavior of pyrazines in food chemistry applications (Milić & Piletić, 1984).

Synthesis and Tuberculostatic Activity

Pyrazine derivatives, including this compound, have been synthesized and evaluated for their tuberculostatic activity. Such studies involve the synthesis of various pyrazinoyl derivatives and their interactions with secondary amines. These derivatives exhibit low tuberculostatic activity in vitro, indicating their potential use in the medical field (Gobis et al., 2006).

Role in Pyrrolotriazepine Derivatives

The pyrrole derivatives having carbonyl groups at the C-2 position, similar to this compound, have been studied for their conversion to N-propargyl pyrroles. These findings contribute to the understanding of cyclization processes in organic chemistry, especially in the synthesis of complex organic compounds (Menges et al., 2013).

Oxyfunctionalization of Pyridine Derivatives

The oxyfunctionalization of pyridine derivatives, including pyrazines, using whole cells of Burkholderia sp. MAK1, represents a significant advancement in the field of biotechnology. This method offers an efficient and environmentally friendly approach for the synthesis of hydroxylated pyridines, which are vital intermediates in various industrial applications (Stankevičiūtė et al., 2016).

Use in Supramolecular Synthons

Studies on pyrazinic acid and isomeric methylpyrazine carboxylic acids, which are related to this compound, have provided insights into the formation of supramolecular synthons. This research is fundamental in crystal engineering strategies, linking molecular features with supramolecular assembly (Vishweshwar et al., 2002).

Pyrazine Formation in Sugar-Ammonia Model Systems

Investigating pyrazine formation in sugar-ammonia model systems has revealed pathways for various pyrazines, including 2-Methylpyrazine. Understanding these pathways is crucial for the food industry, especially in flavor development (Shibamoto & Bernhard, 1977).

Antioxidative Activity in Coffee Volatiles

The antioxidative activity of heterocyclic compounds, including pyrazines found in Maillard reaction products such as coffee volatiles, has been studied. This research helps in understanding the health benefits and preservation qualities of food products containing these compounds (Yanagimoto et al., 2002).

Future Directions

The future directions in the study of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

Properties

IUPAC Name |

(5-methylpyrazin-2-yl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-8-6-12-9(7-11-8)10(14)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPMJZNWSVQTLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-7,7-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2468195.png)

![ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate](/img/structure/B2468201.png)

![1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea](/img/structure/B2468211.png)

![2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2468212.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2468216.png)